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Compound of Interest

Compound Name: 3-Pyridylamide oxime

Cat. No.: B074858 Get Quote

Abstract
N-Hydroxynicotinamidine, also known by its IUPAC name N'-hydroxypyridine-3-

carboximidamide, is a molecule of interest within the broader class of nicotinamide derivatives.

While direct experimental data for this specific compound is limited in publicly accessible

literature, its structural similarity to other biologically active nicotinamides and N-

hydroxyamidines suggests potential applications in medicinal chemistry. This guide provides a

comprehensive overview of its chemical structure, predicted physicochemical and

spectroscopic properties, a plausible synthetic route, and potential biological activities based

on analogous compounds. All data presented herein, unless otherwise specified, is theoretical

and intended to guide future research endeavors.

Chemical Structure and Properties
N-Hydroxynicotinamidine is a derivative of nicotinamidine where a hydroxyl group is attached to

the imine nitrogen. The core structure consists of a pyridine ring substituted at the 3-position

with an N-hydroxyamidine functional group.

Chemical Formula: C₆H₇N₃O

Molecular Weight: 137.14 g/mol

IUPAC Name: N'-hydroxypyridine-3-carboximidamide
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Predicted Physicochemical Properties
Quantitative data for N-Hydroxynicotinamidine is not readily available. The following table

summarizes key physicochemical properties predicted based on its structure and comparison

with its isomer, N-Hydroxyisonicotinimidamide (PubChem CID: 15326).

Property Predicted Value

Reference Compound Data
(N-
Hydroxyisonicotinimidami
de)

Molecular Weight 137.14 g/mol 137.14 g/mol [1]

Exact Mass 137.05891 g/mol 137.058911855 Da[1]

Topological Polar Surface Area 71.5 Å² 71.5 Å²[1]

Hydrogen Bond Donors 2 2

Hydrogen Bond Acceptors 3 3

Rotatable Bonds 1 1

Predicted Spectroscopic Data
Detailed experimental spectra for N-Hydroxynicotinamidine are not currently published. The

following sections provide predicted spectroscopic characteristics based on the known spectra

of related pyridine derivatives and functional groups.

¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show distinct signals

for the pyridine ring protons and the protons of the N-hydroxyamidine group.
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Proton Assignment
Predicted Chemical Shift
(ppm)

Multiplicity

Pyridine H2 8.8 - 9.0 s

Pyridine H4 8.2 - 8.4 d

Pyridine H5 7.5 - 7.7 dd

Pyridine H6 8.6 - 8.8 d

-NH₂ 6.0 - 6.5 br s

-OH 9.5 - 10.0 br s

Note: Chemical shifts are highly dependent on solvent and concentration. The values above

are estimations.

¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the carbon

atoms of the pyridine ring and the amidine group.

Carbon Assignment Predicted Chemical Shift (ppm)

C (amidine) 150 - 155

Pyridine C2 148 - 152

Pyridine C3 130 - 135

Pyridine C4 123 - 128

Pyridine C5 135 - 140

Pyridine C6 147 - 151

IR Spectroscopy
The infrared spectrum is expected to show characteristic absorption bands for the N-H, O-H,

C=N, and C-N functional groups.
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Vibration Mode

O-H 3200 - 3600 (broad) Stretching

N-H 3100 - 3500 (medium)
Stretching (asymmetric and

symmetric)

C=N (imine) 1640 - 1690 (strong) Stretching

C-N 1250 - 1350 (medium) Stretching

Aromatic C-H 3000 - 3100 (weak) Stretching

Aromatic C=C
1400 - 1600 (medium, multiple

bands)
Stretching

Mass Spectrometry
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at

m/z 137. Key fragmentation patterns would likely involve the loss of small neutral molecules

such as H₂O, NH₃, and HCN.

m/z Predicted Fragment Ion

137 [M]⁺

120 [M - NH₃]⁺

121 [M - O]⁺

109 [M - CO]⁺

78 [Pyridine]⁺

Experimental Protocols: Proposed Synthesis
A plausible and commonly employed method for the synthesis of N'-hydroxycarboximidamides

involves the reaction of a nitrile with hydroxylamine.[2]

Synthesis of N'-hydroxypyridine-3-carboximidamide
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This protocol is adapted from general procedures for the synthesis of N'-hydroxyamidoximes.

Reaction Scheme:

3-Cyanopyridine

N-Hydroxynicotinamidine

 Ethanol, Reflux 

Hydroxylamine
(NH2OH)

Click to download full resolution via product page

Figure 1. Proposed synthesis of N-Hydroxynicotinamidine.

Materials:

3-Cyanopyridine

Hydroxylamine hydrochloride

Sodium carbonate or other suitable base

Ethanol

Ethyl acetate

Hexane

Procedure:

To a solution of 3-cyanopyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2

eq) and sodium carbonate (1.2 eq).

The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the

reaction should be monitored by thin-layer chromatography (TLC).

After completion, the solvent is removed under reduced pressure.
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The residue is partitioned between water and ethyl acetate.

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

The solvent is evaporated, and the crude product is purified by column chromatography on

silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-

Hydroxynicotinamidine.

Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for N-Hydroxynicotinamidine, the

broader class of nicotinamide and nicotinic acid derivatives has been extensively studied and

shown to possess a wide range of biological properties. These include antimicrobial, antifungal,

and potential anticancer activities.

Hypothetical Signaling Pathway Inhibition
Based on the activities of related nicotinamide derivatives, N-Hydroxynicotinamidine could

potentially act as an inhibitor of various enzymes. The following diagram illustrates a

hypothetical mechanism of action where the compound inhibits a key enzyme in a pathological

signaling pathway.
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Figure 2. Hypothetical inhibition of a kinase signaling pathway.

Conclusion
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N-Hydroxynicotinamidine represents an under-explored molecule with potential for applications

in drug discovery. This technical guide provides a foundational understanding of its structure,

predicted properties, and a potential synthetic route. The information presented herein is

intended to serve as a starting point for researchers and scientists interested in exploring the

therapeutic potential of this and related compounds. Further experimental validation is

necessary to confirm the predicted data and to fully elucidate the biological activity profile of N-

Hydroxynicotinamidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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